molecular formula C13H20N2O B13727348 3-Isopropoxy-4-(pyrrolidin-1-yl)aniline

3-Isopropoxy-4-(pyrrolidin-1-yl)aniline

Cat. No.: B13727348
M. Wt: 220.31 g/mol
InChI Key: GJQSOKILYQLNRZ-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-(pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety, with an isopropoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-4-(pyrrolidin-1-yl)aniline typically involves the reaction of 4-chloro-3-isopropoxyaniline with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Isopropoxy-4-(pyrrolidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity due to its structural features, while the isopropoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-yl)aniline
  • 3-(Pyrrolidin-1-yl)aniline
  • 4-(1-Piperazinyl)aniline

Uniqueness

3-Isopropoxy-4-(pyrrolidin-1-yl)aniline is unique due to the presence of the isopropoxy group, which can significantly alter its chemical and physical properties compared to similar compounds. This modification can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-propan-2-yloxy-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C13H20N2O/c1-10(2)16-13-9-11(14)5-6-12(13)15-7-3-4-8-15/h5-6,9-10H,3-4,7-8,14H2,1-2H3

InChI Key

GJQSOKILYQLNRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)N2CCCC2

Origin of Product

United States

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